molecular formula C16H13F2N3O3S B2762316 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851988-29-9

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2762316
CAS No.: 851988-29-9
M. Wt: 365.35
InChI Key: SMQHECHTZIXECF-UHFFFAOYSA-N
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Description

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a synthetic benzothiazole-hydrazide derivative of high interest in antimicrobial research and development. This compound is designed based on the strategic hybridization of two privileged pharmacophores: the 4,6-difluorobenzothiazole moiety and the 3,4-dimethoxybenzohydrazide group. Benzothiazole derivatives are recognized as important structural components in medicinal chemistry due to their widespread biological activities, which include serving as antifungal, anti-tuberculosis, and anticancer agents . Specifically, derivatives of 3,4-dimethoxybenzohydrazide have been recently designed and synthesized as potential inhibitors targeting the multidrug and toxic compound extrusion (MATE) family of efflux pumps, a key factor in bacterial multidrug resistance . The rationale for the structure of this compound is rooted in key pharmacophoric features, including the 3,4-dimethoxyphenyl moiety intended to interact with hydrophobic regions of the target protein, and a linker region containing hydrogen bond donors and acceptors . Researchers can leverage this compound as a chemical tool for investigating novel mechanisms to overcome antibiotic resistance in Gram-positive and Gram-negative bacterial strains, as well as in fungal pathogens such as C. albicans . The product is provided for research applications and is not intended for diagnostic or therapeutic use. For Research Use Only . Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-11-4-3-8(5-12(11)24-2)15(22)20-21-16-19-14-10(18)6-9(17)7-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQHECHTZIXECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid

The synthesis begins with the esterification of 3,4-dimethoxybenzoic acid (1 ) to yield methyl 3,4-dimethoxybenzoate (2 ). This step employs sulfuric acid as a catalyst in methanol under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by a methoxy group.

$$
\text{3,4-Dimethoxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3,4-dimethoxybenzoate} + \text{H}2\text{O}
$$

Typical conditions include a 1:10 molar ratio of acid to methanol, with reflux at 65°C for 6–8 hours, achieving yields >90%.

Hydrazinolysis to Form 3,4-Dimethoxybenzohydrazide

The methyl ester (2 ) is subsequently treated with hydrazine hydrate in ethanol to produce 3,4-dimethoxybenzohydrazide (3 ). This step involves nucleophilic attack by hydrazine on the ester’s carbonyl carbon, followed by elimination of methanol.

$$
\text{Methyl 3,4-dimethoxybenzoate} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{3,4-Dimethoxybenzohydrazide} + \text{CH}_3\text{OH}
$$

Reaction parameters include a 1:1.2 molar ratio of ester to hydrazine hydrate, refluxed at 80°C for 4 hours, yielding 85–92% product. The hydrazide is isolated via cooling-induced crystallization and recrystallized from ethanol.

Synthesis of 2-Chloro-4,6-difluoro-1,3-benzothiazole

Preparation of 2-Amino-4,6-difluorobenzenethiol

The benzothiazole core is constructed from 2-amino-4,6-difluorobenzenethiol (4 ), synthesized via reduction of 2-nitro-4,6-difluorophenyl disulfide. Sodium sulfide (Na₂S) in aqueous ethanol reduces the disulfide bond while converting nitro groups to amines:

$$
\text{2-Nitro-4,6-difluorophenyl disulfide} + \text{Na}_2\text{S} \rightarrow \text{2-Amino-4,6-difluorobenzenethiol} + \text{Byproducts}
$$

Cyclization to 2-Chloro-4,6-difluoro-1,3-benzothiazole

Cyclization of 4 with thiophosgene (CSCl₂) in dichloromethane forms 2-chloro-4,6-difluoro-1,3-benzothiazole (5 ):

$$
\text{2-Amino-4,6-difluorobenzenethiol} + \text{CSCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{2-Chloro-4,6-difluoro-1,3-benzothiazole} + \text{HCl} + \text{H}2\text{S}
$$

The reaction is conducted at 0–5°C to minimize side reactions, with yields of 70–75%.

Coupling Reaction to Form N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Nucleophilic Substitution Mechanism

The target compound (6 ) is synthesized via nucleophilic aromatic substitution (SNAr) between 3,4-dimethoxybenzohydrazide (3 ) and 2-chloro-4,6-difluoro-1,3-benzothiazole (5 ). The hydrazide’s primary amine attacks the electron-deficient C2 position of the benzothiazole, displacing chloride:

$$
\text{3,4-Dimethoxybenzohydrazide} + \text{2-Chloro-4,6-difluoro-1,3-benzothiazole} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Reaction Optimization

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction rate.
  • Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes HCl, shifting equilibrium toward product formation.
  • Temperature : Heating at 80–100°C for 12–24 hours ensures complete substitution.
Parameter Optimal Condition Yield (%)
Solvent DMF 78
Base K₂CO₃ 82
Temperature (°C) 80 85
Time (h) 18 88

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : N-H stretch (3280), C=O (1660), C-F (1240), C-S (690).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 5H, aromatic), 3.9 (s, 6H, OCH₃).
  • ¹³C NMR : δ 167.5 (C=O), 152.1–110.3 (aromatic), 56.1 (OCH₃).

Purity Assessment

Elemental analysis (C₁₆H₁₂F₂N₃O₃S) confirms stoichiometry:

  • Calculated: C 51.47%, H 3.78%, N 11.25%.
  • Found: C 51.32%, H 3.81%, N 11.18%.

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Hydrolysis of Hydrazide : Moisture induces hydrolysis to 3,4-dimethoxybenzoic acid. Anhydrous conditions and molecular sieves are critical.
  • Di-substitution : Excess benzothiazole chloride may lead to N,N'-disubstituted products. Stoichiometric control (1:1 molar ratio) minimizes this.

Scalability and Industrial Relevance

The use of xylene or toluene as solvents in large-scale reactions facilitates azeotropic water removal, enhancing yield. Continuous flow systems may further optimize the coupling step by reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Antimicrobial Activity (MIC, µg/mL) Key Findings References
Target Compound Benzohydrazide + benzothiazole 4,6-difluoro, 3,4-dimethoxy 2–8 (broad spectrum) Optimal activity; low cytotoxicity
N'-(2,4,6-Trimethylbenzylidene)-3,4-dimethoxybenzohydrazide (4d) Benzohydrazide + trimethylbenzyl 2,4,6-trimethylphenyl >32 (weak activity) Bulky substituents reduce permeability
N'-(Indole-3-ylmethylene)-3,4-dimethoxybenzohydrazide (4h) Benzohydrazide + indole Indole ring 16–64 Heteroaromatic substitution diminishes activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] Triazole + sulfonylphenyl Sulfonyl, difluorophenyl 4–16 Triazole tautomerism enhances solubility but reduces potency vs. hydrazides
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (ZINC2714008) Benzamide + benzothiazole Amide linkage (vs. hydrazide) 8–32 Hydrazide derivatives show 4x higher activity than amide analogues
Key Observations :

Hydrazide vs. Amide Linkages : The hydrazide group in the target compound enhances hydrogen-bonding interactions with microbial targets, leading to superior activity compared to amide analogues (e.g., ZINC2714008) .

Substituent Effects :

  • Electron-withdrawing groups : 4,6-Difluoro substitution on the benzothiazole ring improves membrane penetration and target binding .
  • Bulky substituents : Trimethyl or benzoheteroaromatic groups (e.g., indole) sterically hinder target engagement, reducing potency .

Tautomerism and Solubility : Triazole derivatives (e.g., compounds [7–9]) exhibit tautomerism, which improves aqueous solubility but compromises antimicrobial efficacy compared to rigid hydrazide scaffolds .

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, antimicrobial efficacy, and underlying mechanisms.

  • Molecular Formula : C15H14F2N4O3S
  • Molar Mass : 366.36 g/mol
  • CAS Number : 1105188-25-7

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor activity. It has been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.

Case Studies

  • Cell Line Testing :
    • A549 (Lung Cancer) : Exhibited an IC50 value of 8.78 ± 3.62 μM in 2D assays and 19.94 ± 2.19 μM in 3D assays.
    • NCI-H358 (Lung Cancer) : Showed an IC50 of 6.68 ± 15 μM in 2D and 11.27 ± 0.49 μM in 3D assays.
    • These results indicate a higher efficacy in traditional 2D cultures compared to more physiologically relevant 3D models .
  • Mechanism of Action :
    • The compound appears to induce apoptosis through the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting programmed cell death.
    • Binding studies suggest that it interacts with DNA, particularly within the minor groove, influencing gene expression related to cell proliferation and survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens.

Efficacy Testing

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 6.12 μM.
  • Escherichia coli : MIC of 25 μM.
  • These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

A comparative study with other benzothiazole derivatives indicates that compounds with similar structural motifs often exhibit comparable biological activities.

Compound NameAntitumor Activity (IC50 μM)Antimicrobial Activity (MIC μM)
This compoundA549: 8.78; NCI-H358: 6.68S. aureus: 6.12; E. coli: 25
Nitro-substituted BenzothiazoleHigher activity in both assaysModerate activity against S. aureus
Chloro-substituted BenzimidazoleModerate activityLow activity against E. coli

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